

functionalization of 1-ethenylisoquinoline double bond

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Compound of Interest

Compound Name: 1-Ethenylisoquinoline

CAS No.: 19026-44-9

Cat. No.: B3040342

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Application Note: Functionalization of **1-Ethenylisoquinoline** Double Bond

Introduction & Significance

1-Ethenylisoquinoline (1-vinylisoquinoline) represents a privileged "styrene-like" scaffold in heterocyclic chemistry. Unlike simple styrene, the vinyl group at the C1 position is electronically activated by the adjacent isoquinoline nitrogen. The C=N bond of the isoquinoline ring exerts a strong electron-withdrawing effect (–M and –I effects), rendering the exocyclic double bond highly electron-deficient.

This electronic bias transforms the vinyl group into a potent Michael acceptor, a somophile (radical acceptor), and a dipolarophile. Consequently, it serves as a versatile handle for late-stage functionalization (LSF) in drug discovery, allowing the rapid expansion of molecular complexity from a simple precursor.

Key Reactivity Modes:

- Nucleophilic Addition (Michael-type): Facile attack at the

-carbon by amines, thiols, and stabilized carbanions.

- Radical Addition: High reactivity toward nucleophilic radicals (e.g., alkyl, acyl, thyl) due to stabilization of the resulting radical intermediate by the aromatic system.
- Cycloaddition: Participation in [3+2] and [4+2] cycloadditions to form fused polycyclic systems.

Reactivity Profile & Mechanism

The reactivity of **1-ethenylisoquinoline** is governed by the resonance stabilization of the intermediate formed upon attack.

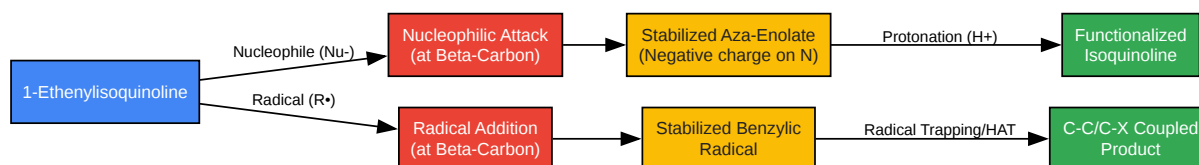
- Nucleophilic Attack: When a nucleophile attacks the

-carbon, the negative charge is delocalized onto the isoquinoline nitrogen, forming a stable aza-enolate species.

- Radical Attack: Radical addition to the

-carbon generates a benzylic-type radical at the C1-position, which is stabilized by the adjacent aromatic ring and nitrogen lone pair.

Mechanistic Pathway Visualization



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Caption: Divergent mechanistic pathways for ionic (top) and radical (bottom) functionalization of **1-ethenylisoquinoline**.

Experimental Protocols

Protocol A: Catalyst-Free Green Hydroamination

Application: Synthesis of amino-functionalized isoquinolines (e.g., Centhaquine analogues).

This protocol utilizes the "on-water" effect to accelerate the anti-Markovnikov addition of amines to the electron-deficient alkene without transition metals.

Reagents:

- **1-Ethenylisoquinoline** (1.0 equiv)
- Secondary amine (e.g., morpholine, piperazine derivatives) (1.0 – 1.2 equiv)
- Solvent: Deionized Water (Suspension medium)

Procedure:

- Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add **1-ethenylisoquinoline** (155 mg, 1.0 mmol).
- Addition: Add the secondary amine (1.0 mmol) directly to the flask.
- Solvent: Add deionized water (2.0 mL). The mixture will likely be heterogeneous (suspension).
- Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours.
 - Note: The reaction progress can be monitored by TLC (usually 50% EtOAc/Hexane). The "on-water" conditions often accelerate the rate compared to organic solvents due to hydrogen bonding at the interface.
- Workup: Extract the mixture with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous .
- Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield: Typically 75–90%.

Protocol B: Photoredox-Catalyzed Thiol-Ene Coupling

Application: Synthesis of thioether-linked isoquinolines using visible light. This protocol leverages the high reactivity of **1-ethenylisoquinoline** toward thiyl radicals generated via proton-coupled electron transfer (PCET) or direct oxidation.

Reagents:

- **1-Ethenylisoquinoline** (0.5 mmol)
- Thiol (e.g., thiophenol or alkyl thiol) (1.5 equiv)
- Photocatalyst: Eosin Y (2.0 mol%) or (1.0 mol%)
- Solvent: Acetonitrile () or DMF
- Light Source: Blue LEDs (450–460 nm)

Procedure:

- Preparation: In a Pyrex tube, dissolve **1-ethenylisoquinoline** (77 mg, 0.5 mmol) and the thiol (0.75 mmol) in (2.0 mL).
- Catalyst: Add Eosin Y (6.5 mg, 0.01 mmol).
- Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).
- Irradiation: Place the tube 2–3 cm away from a Blue LED strip. Stir at room temperature for 8–12 hours.
 - Mechanism:^[1]^[2]^[3]^[4] The excited photocatalyst oxidizes the thiol (or facilitates HAT) to generate a thiyl radical (

). This radical adds to the

-position of the vinyl group. The resulting radical abstracts a hydrogen atom to form the product.

- Workup: Dilute with water and extract with DCM. Wash with saturated to remove unreacted thiol.
- Purification: Flash chromatography.

Protocol C: 1,3-Dipolar Cycloaddition (Isoxazoline Synthesis)

Application: Construction of fused heterocyclic rings.

Reagents:

- **1-Ethenylisoquinoline** (1.0 equiv)
- N-Hydroxyimidoyl chloride (Precursor to Nitrile Oxide) (1.2 equiv)
- Base: Triethylamine () (1.5 equiv)
- Solvent: Dichloromethane (DCM)

Procedure:

- Precursor Dissolution: Dissolve **1-ethenylisoquinoline** (1.0 mmol) and the N-hydroxyimidoyl chloride (1.2 mmol) in dry DCM (5 mL) at 0 °C.
- In-Situ Generation: Add (1.5 mmol) dropwise over 10 minutes.
 - Chemistry: The base eliminates HCl from the precursor to generate the reactive Nitrile Oxide dipole in situ.

- Cycloaddition: Allow the reaction to warm to room temperature and stir for 6 hours.
- Workup: Wash with water and brine. Dry over .
- Purification: The product is an isoxazoline-fused isoquinoline. Purify via recrystallization or chromatography.

Data Summary & Optimization

Table 1: Comparative Functionalization Efficiency

Reaction Type	Reagent Class	Conditions	Typical Yield	Selectivity
Hydroamination	Secondary Amines	, RT, No Cat.	75–92%	Anti-Markovnikov
Thiol-Ene (Radical)	Thiols	Blue LED, Eosin Y	70–85%	Anti-Markovnikov
Cycloaddition	Nitrile Oxides	, DCM, 0°C	60–80%	Regioselective (5-substituted isoxazoline)
Heck Arylation	Aryl Halides	, ,	55–70%	Trans-selective

Troubleshooting Guide

- Low Conversion in Hydroamination: If the amine is sterically hindered, switch solvent to 2,2,2-Trifluoroethanol (TFE). TFE activates the Michael acceptor via hydrogen bonding.
- Polymerization: **1-Ethenylisoquinoline** can polymerize under radical conditions if the concentration is too high. Keep concentration < 0.2 M for radical protocols.
- Regioselectivity Issues: In cycloadditions, the electron-deficient nature of the vinyl group strongly favors the formation of the 5-substituted isoxazoline (oxygen attached to the

-carbon relative to the ring, but carbon attached to the

-carbon in the case of nitrile oxides).

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